molecular formula C13H13FN2O2S B2718913 2-[(3-Fluorobenzyl)amino]benzenesulfonamide CAS No. 1155564-66-1

2-[(3-Fluorobenzyl)amino]benzenesulfonamide

Cat. No.: B2718913
CAS No.: 1155564-66-1
M. Wt: 280.32
InChI Key: SICQAIHONVBOGI-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)amino]benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluorobenzylamino substituent at the 2-position of the benzene ring. The 3-fluorobenzyl group introduces electron-withdrawing properties, which may enhance binding affinity to target proteins or improve metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)19(15,17)18/h1-8,16H,9H2,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICQAIHONVBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)amino]benzenesulfonamide typically involves the reaction of 3-fluorobenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(3-Fluorobenzyl)amino]benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, leading to the development of novel compounds with desired properties.

Biology

The biological activity of this compound has been a focal point in several studies:

  • Antimicrobial Activity : Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Potential : Several studies have highlighted the anticancer properties of sulfonamide derivatives. For example, compounds designed with similar structures have demonstrated potent activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural characteristics make it suitable for developing drugs targeting specific diseases, including infections and cancers.

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5.08 µM to 5.19 µM against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that modifications in the benzyl group can enhance antimicrobial potency.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, certain synthesized analogues showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM). This indicates that compounds derived from similar structures may provide effective alternatives in cancer treatment .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs in Kinase Inhibition and Drug Development

highlights quinazoline-based sulfonamides with 3-fluorobenzyloxy groups (e.g., 10v , 10w ), which inhibit kinases with varying yields (12.5%–54.5%) . The 3-fluorobenzyl moiety in these compounds likely enhances target affinity through hydrophobic interactions or halogen bonding. Similarly, Safinamide mesylate () incorporates a 3-fluorobenzyloxy group linked to a propanamide scaffold, demonstrating clinical efficacy in Parkinson’s disease . These examples suggest that fluorination at the benzyl position improves pharmacokinetic properties, such as blood-brain barrier penetration.

Table 2: Fluorinated Benzenesulfonamide Derivatives

Compound Structure Yield (%) Biological Target Key Feature
10v Quinazoline-linked sulfonamide 35 Kinase 3-Fluorobenzyloxy group
10w Quinazoline with tert-butyl group 12.5 Kinase Bulky substituent
Safinamide Propanamide-linked sulfonamide N/A MAO-B inhibitor 3-Fluorobenzyloxy, clinical use
Anti-Tumor Activity of Benzenesulfonamide Analogs

reports benzenesulfonamides with hydrazineyl or thiadiazole substituents (e.g., AL106) showing potent anti-glioblastoma (GBM) activity (IC50 = 0.1750) . While 2-[(3-Fluorobenzyl)amino]benzenesulfonamide’s anti-GBM data are unavailable, the fluorine atom’s electron-withdrawing nature may enhance cytotoxicity compared to electron-donating groups (e.g., methoxy in Compound 12).

Table 3: Anti-GBM Activity of Selected Compounds ()

Compound IC50 Substituent
AL34 0.5644 Hydroxybenzylidene-thiadiazole
AL106 0.1750 Hydrazineyl-cyclohexylidene
Positional Isomerism and Scaffold Diversity
  • Positional Effects : The 2-substitution in the target compound contrasts with 4-substituted analogs (). This positional difference may alter steric hindrance or hydrogen-bonding patterns in enzyme active sites.
  • Scaffold Flexibility : Compounds like 23c () include morpholine groups, enhancing solubility and target selectivity . The target compound’s simpler structure may favor synthetic accessibility but limit tunability.

Key Research Findings and Implications

Fluorine’s Role : The 3-fluorobenzyl group improves binding through hydrophobic/electrostatic interactions, as seen in kinase inhibitors () and Safinamide .

Synthetic Challenges : Yields for fluorinated analogs vary widely (12.5%–94%), suggesting that steric bulk or reaction conditions impact efficiency .

Biological Potency : Electron-withdrawing substituents (e.g., nitro, fluorine) correlate with enhanced activity in enzyme inhibition and antitumor models .

Biological Activity

2-[(3-Fluorobenzyl)amino]benzenesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This compound is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 3-fluorobenzylamino group. Its molecular formula is C13H13FN2O2S, and it has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with benzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions include:

  • Solvent : Dichloromethane or suitable organic solvent
  • Temperature : Room temperature to reflux
  • Reaction Time : Several hours to overnight

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. A notable study demonstrated that benzene-sulfonamide derivatives could inhibit the invasion of melanoma cells in vitro. The most potent analogs showed IC50 values around 9 nM against autotaxin (ATX), an enzyme implicated in cancer metastasis .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCancer TypeIC50 (nM)
This compoundA2058 Melanoma~32
Compound 3bBreast Cancer (4T1)~84
Compound 14B16 Melanoma~35

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Specifically, it acts as a competitive inhibitor of autotaxin, which plays a role in cancer progression and inflammation. This competitive inhibition has implications for developing therapeutic strategies against cancer metastasis .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes like autotaxin by binding to the active site, preventing substrate interaction.
  • Receptor Modulation : The compound may modulate G protein-coupled receptors involved in cell signaling pathways related to growth and metastasis.

Case Studies

  • Melanoma Inhibition Study : A study reported that compounds derived from the benzene-sulfonamide scaffold significantly reduced the invasion of A2058 melanoma cells. The lead compound demonstrated an IC50 value of approximately 9 nM, indicating high potency .
  • Breast Cancer Resistance : Another investigation revealed that certain derivatives could reduce chemotherapeutic resistance in breast cancer stem-like cells when treated with paclitaxel, showcasing the compound's potential in overcoming drug resistance .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundStructure VariationNotable Activity
2-[(4-Fluorobenzyl)amino]benzenesulfonamideDifferent fluorine positionAntimicrobial
2-[(3-Chlorobenzyl)amino]benzenesulfonamideChlorine instead of fluorineAnticancer
2-[(3-Methylbenzyl)amino]benzenesulfonamideMethyl group substitutionPotential COX-2 inhibition

Q & A

Q. Example Reaction Conditions :

StepReagentsSolventTemperatureYield
13-Fluorobenzylamine, Et₃NDCM0–25°C70–85%

Advanced: How can researchers analyze tautomerism and conformational dynamics in this compound?

  • X-ray Crystallography : Resolves solid-state tautomeric forms (e.g., enol-imine vs. keto-amine). For example, identified an enol-imine tautomer stabilized by intramolecular hydrogen bonding .
  • DFT Calculations : Predicts energy barriers for tautomerization. In , the enol-imine → keto-amine transition was thermodynamically unfavorable (ΔG > 0) in both gas and solvent phases .
  • Solvent Studies : Polar solvents (e.g., DMSO) stabilize charged intermediates, altering tautomer ratios .

Advanced: How to resolve contradictions between experimental and computational data in molecular modeling studies?

  • Validation of Methods : Compare multiple computational models (e.g., DFT vs. MP2) with experimental data (e.g., bond lengths from X-ray). found a <0.05 Å deviation between DFT-predicted and crystallographic bond lengths .
  • Error Analysis : Assess basis set limitations (e.g., 6-311++G(d,p) vs. larger sets) and solvent model accuracy (e.g., PCM approximation).
  • Dynamic Simulations : Use molecular dynamics (MD) to account for conformational flexibility not captured in static models .

Methodological: What spectroscopic and analytical techniques are essential for characterizing this compound?

TechniqueApplicationKey Data
¹H/¹³C NMR Confirm fluorobenzyl integration and sulfonamide linkageδ 7.2–7.8 ppm (aromatic H), δ 4.3 ppm (CH₂NH)
FT-IR Identify functional groupsSO₂ asymmetric stretch (~1350 cm⁻¹), N–H bend (~1550 cm⁻¹)
X-ray Diffraction Resolve crystal packing and tautomerismHydrogen-bonding networks (e.g., O–H⋯N in )
HPLC-MS Purity assessment and mass confirmation[M+H]⁺ peak matching theoretical molecular weight

Mechanism: How does this compound act as an enzyme inhibitor?

  • Binding Mode : The sulfonamide group coordinates with Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase), while the fluorobenzyl moiety occupies hydrophobic pockets .
  • Structure-Activity Relationship (SAR) :
    • Fluorine Position : 3-F substitution optimizes steric and electronic effects for target binding .
    • Sulfonamide Modifications : N-alkylation reduces potency, highlighting the importance of the free NH group .
  • Kinetic Studies : Use stopped-flow assays to measure inhibition constants (e.g., Kᵢ < 100 nM for high-affinity targets) .

Advanced: What strategies optimize the compound’s selectivity for specific biological targets?

  • Pharmacophore Modeling : Map electrostatic and steric features to avoid off-target interactions (e.g., with serum albumin) .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target enzyme interactions .
  • Covalent Modification : Introduce photoaffinity labels (e.g., diazirine) for target identification via click chemistry .

Data Contradiction: How to address discrepancies in reported enzyme inhibition potencies?

  • Assay Conditions : Control pH, temperature, and ionic strength, as sulfonamide-Zn²⁺ binding is pH-sensitive .
  • Enzyme Isoforms : Test against specific isoforms (e.g., CA II vs. CA IX) to clarify selectivity .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to reference inhibitors) .

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